N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)cyclopentanecarboxamide
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Overview
Description
N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)cyclopentanecarboxamide is a synthetic organic compound that belongs to the class of carboxamides This compound is characterized by the presence of a cyclopentanecarboxamide core, substituted with a pyridin-4-ylmethyl group and a 2-methoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)cyclopentanecarboxamide typically involves the following steps:
Formation of the Cyclopentanecarboxamide Core: This can be achieved through the reaction of cyclopentanecarboxylic acid with an amine, such as pyridin-4-ylmethylamine, under dehydrating conditions.
Introduction of the 2-Methoxyethyl Group: This step involves the alkylation of the amide nitrogen with 2-methoxyethyl chloride in the presence of a base, such as sodium hydride or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays or as a probe in molecular biology.
Medicine: Exploration as a candidate for drug development, particularly in targeting specific receptors or enzymes.
Industry: Use in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)cyclopentanecarboxamide would depend on its specific application. In a medicinal context, it might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxyethyl)-N-(pyridin-3-ylmethyl)cyclopentanecarboxamide
- N-(2-methoxyethyl)-N-(pyridin-2-ylmethyl)cyclopentanecarboxamide
- N-(2-ethoxyethyl)-N-(pyridin-4-ylmethyl)cyclopentanecarboxamide
Uniqueness
N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)cyclopentanecarboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2-methoxyethyl group and the pyridin-4-ylmethyl group can confer distinct properties compared to its analogs, potentially leading to different applications and mechanisms of action.
Properties
IUPAC Name |
N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-19-11-10-17(12-13-6-8-16-9-7-13)15(18)14-4-2-3-5-14/h6-9,14H,2-5,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFDYXVFCZOMZHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=CC=NC=C1)C(=O)C2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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